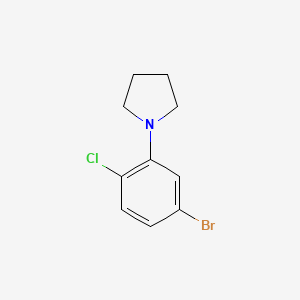

1-(5-Bromo-2-chlorophenyl)pyrrolidine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(5-bromo-2-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSHHIFONFVBHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682179 | |

| Record name | 1-(5-Bromo-2-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261959-78-7 | |

| Record name | 1-(5-Bromo-2-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 5 Bromo 2 Chlorophenyl Pyrrolidine and Its Analogs

Classical Synthetic Pathways for Aryl Pyrrolidines

Traditional methods for the synthesis of N-aryl pyrrolidines have long relied on fundamental organic reactions that form carbon-nitrogen bonds. These approaches, while foundational, often necessitate harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) represents a primary strategy for forging the aryl-nitrogen bond in compounds like 1-(5-Bromo-2-chlorophenyl)pyrrolidine. This reaction involves the attack of a nucleophile, in this case, pyrrolidine (B122466), on an aromatic ring that is activated by electron-withdrawing groups. uomustansiriyah.edu.iqwikipedia.org The presence of such groups, positioned ortho or para to a suitable leaving group, is critical for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the reaction. wikipedia.org

In the context of synthesizing this compound, the starting aryl halide would be 1-bromo-4-chloro-2-fluorobenzene (B27433) or a similar precursor where one halogen acts as the leaving group. The chloro and bromo substituents on the phenyl ring act as electron-withdrawing groups, activating the ring for nucleophilic attack by pyrrolidine. masterorganicchemistry.com The general mechanism proceeds in two steps:

Addition of the Nucleophile: Pyrrolidine attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex). This step is typically the rate-determining step. uomustansiriyah.edu.iq

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (e.g., F⁻, Cl⁻). uomustansiriyah.edu.iq

The reactivity order for the leaving group in SNAr reactions is generally F > Cl > Br > I, which is counterintuitive to the trend in SN2 reactions but is explained by the rate-determining nature of the nucleophilic addition step. nih.gov Therefore, a precursor like 2,5-dibromochlorobenzene or 1,4-dichloro-2-bromobenzene could theoretically be used, but the reaction would require forcing conditions due to the lower reactivity of chloro and bromo leaving groups compared to fluoro.

| Parameter | Description | Relevance to Synthesis |

| Nucleophile | Pyrrolidine | The nitrogen-containing heterocycle that forms the desired bond. |

| Substrate | Aryl halide with electron-withdrawing groups (e.g., 1-bromo-4-chloro-2-fluorobenzene) | The bromo and chloro groups on the target compound's phenyl ring activate it for SNAr. |

| Leaving Group | A halogen, typically Fluorine for higher reactivity (F > Cl > Br > I). nih.gov | The choice of leaving group on the precursor is crucial for reaction efficiency. |

| Intermediate | Meisenheimer Complex | A resonance-stabilized anionic intermediate, the formation of which is the rate-determining step. wikipedia.org |

| Conditions | Typically requires polar aprotic solvents and may need heating. | The stability of the intermediate and the reactivity of the leaving group dictate the necessary conditions. |

This interactive table summarizes the key components of the SNAr approach.

Ullmann-Type Coupling Reactions

The Ullmann condensation, a copper-catalyzed reaction, provides another classical route to N-aryl pyrrolidines. wikipedia.org This method involves the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, this would entail the reaction of a dihalobenzene, such as 1,2-dichloro-4-bromobenzene or 1-bromo-2,5-dichlorobenzene, with pyrrolidine in the presence of a copper catalyst.

Key features of the Ullmann reaction include:

Catalyst: Traditionally, stoichiometric amounts of copper powder or copper salts (e.g., CuI) were used. wikipedia.orgwikipedia.org

Conditions: The reaction typically demands high temperatures (often exceeding 200 °C) and high-boiling polar solvents like DMF, NMP, or nitrobenzene. wikipedia.org

Reactivity: Aryl iodides are the most reactive, followed by bromides and then chlorides. The presence of electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.org

The mechanism is thought to involve the formation of a copper(I) amide from pyrrolidine, which then reacts with the aryl halide. wikipedia.org While effective, the classical Ullmann reaction's harsh conditions and the need for stoichiometric copper have led to the development of improved, ligand-assisted catalytic versions that proceed under milder conditions. Recent advancements have demonstrated that intramolecular Ullmann-type reactions can lead to complex heterocyclic structures, highlighting the versatility of this transformation. nih.gov

Advanced Synthetic Methodologies

Modern synthetic chemistry offers more sophisticated, efficient, and selective methods for constructing N-aryl pyrrolidines. These strategies often employ transition-metal catalysis and novel reaction pathways.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of C-N bonds. This methodology offers a highly versatile and efficient alternative to the Ullmann reaction for synthesizing N-aryl pyrrolidines. The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of this compound, the reaction would couple pyrrolidine with 1,4-dibromo-2-chlorobenzene (B1299774) or a similar dihaloaromatic compound. The key advantage of this method is its broad substrate scope and high functional group tolerance, operating under significantly milder conditions than the Ullmann reaction. organic-chemistry.orgacs.org

A typical catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

Amine Coordination & Deprotonation: The amine (pyrrolidine) coordinates to the palladium center and is deprotonated by the base.

Reductive Elimination: The N-aryl pyrrolidine product is formed, regenerating the palladium(0) catalyst.

Researchers have also developed palladium-catalyzed methods for synthesizing 2-arylpyrrolidines, which are structural isomers of the target compound. organic-chemistry.orgnih.gov These reactions may involve the α-arylation of a protected pyrrolidine or hydroarylation of pyrrolines, demonstrating the power of palladium catalysis to access diverse pyrrolidine-containing structures. organic-chemistry.orgnih.gov

| Catalyst System | Substrate Scope | Conditions | Reference |

| Pd(OAc)₂ / tBu₃P-HBF₄ | N-Boc-pyrrolidine and various aryl bromides | Room temperature, one-pot synthesis | organic-chemistry.orgacs.org |

| Palladium(0) catalyst / Base | γ-N-arylamino alkenes and aryl/vinyl bromides | 60 °C, tandem N-arylation/carboamination | nih.gov |

| Palladium catalyst | N-alkyl pyrrolines and aryl halides | Delivers hydroarylation products | nih.gov |

This interactive table showcases various palladium-catalyzed strategies for pyrrolidine synthesis.

C(sp³)-H Activation Methodologies in Pyrrolidine Synthesis

Direct functionalization of C-H bonds is a rapidly advancing field that offers a more atom-economical approach to synthesis by avoiding the pre-functionalization of substrates. acs.org For pyrrolidine synthesis, C(sp³)–H activation allows for the direct introduction of aryl groups at positions on the pyrrolidine ring, typically at the α-carbon.

While this method is more commonly used to synthesize 2-aryl or 3-aryl pyrrolidines, it represents a state-of-the-art strategy for creating analogs. acs.orgrsc.org These reactions often employ a directing group attached to the pyrrolidine nitrogen to guide a transition metal catalyst (e.g., palladium or ruthenium) to a specific C-H bond. acs.orgacs.orgnih.gov

For instance, a palladium-catalyzed C(sp³)–H α-arylation of 3-pyrrolines has been developed using a thioacyl directing group. rsc.org Another study achieved regio- and stereoselective C(4)–H arylation of pyrrolidine derivatives using an aminoquinoline directing group at the C(3) position. acs.org These methods provide access to polysubstituted pyrrolidines that would be challenging to obtain through classical routes. acs.orgrsc.org More recently, a redox-neutral α-C–H arylation of pyrrolidine has been achieved without the need for a metal catalyst, using quinone monoacetal as an oxidant. rsc.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. In the context of pyrrolidine synthesis, several approaches align with these principles.

One strategy involves the use of environmentally benign solvents. For example, a facile and greener synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives has been developed using pyrrolidine as an organocatalyst in an aqueous ethanol (B145695) medium. researchgate.net This approach highlights the potential for moving away from toxic organic solvents.

Another green tactic is the development of one-pot, multi-component domino reactions. A catalyst-free, three-component reaction for synthesizing complex pyrrolidine-fused spirooxindoles in an ethanol-water mixture at room temperature has been reported. rsc.org This method boasts high yields and avoids the need for column chromatography, significantly reducing solvent waste. rsc.org

Applying these principles to the synthesis of this compound would involve:

Selecting a catalytic method (e.g., modern Ullmann or Buchwald-Hartwig) that operates under mild conditions with low catalyst loading to save energy.

Choosing less toxic solvents or aqueous media where possible.

Designing a one-pot procedure that combines multiple steps to reduce intermediate workups and purification, thereby minimizing waste.

Utilizing atom-economical reactions like C-H activation to reduce the generation of byproducts.

The development of a practical reductive amination of diketones with anilines using a transfer hydrogenation approach also represents a step toward more sustainable synthesis, as it avoids stoichiometric, expensive, and often wasteful hydride reagents. nih.gov

Stereoselective Synthesis of this compound Derivatives

The synthesis of optically pure pyrrolidine derivatives is a significant area of focus in organic chemistry, primarily due to the prevalence of the pyrrolidine ring in numerous biologically active compounds. nih.gov Stereoselective synthesis methods are generally categorized into two main groups: those that utilize a pre-existing chiral pyrrolidine ring, such as proline, and those that construct the ring from acyclic precursors in a stereocontrolled manner. nih.govmdpi.com

One common strategy involves the functionalization of readily available, optically pure sources like proline or 4-hydroxyproline. mdpi.com Alternatively, stereoselective methods focus on the cyclization of acyclic starting materials to create optically pure pyrrolidine derivatives. nih.gov This can be achieved through various means, including asymmetric catalysis and cycloaddition reactions. nih.gov For instance, 1,3-dipolar cycloaddition reactions represent a powerful tool for constructing the pyrrolidine skeleton with control over the stereochemistry. nih.gov

Catalysis plays a crucial role in achieving high stereoselectivity. Heterogeneous catalysts, such as L-proline functionalized manganese ferrite (B1171679) nanorods, have been successfully employed for the one-pot, three-component stereoselective synthesis of complex spirocyclic pyrrolidines. rsc.org These methods are attractive due to their high yields, excellent diastereoselectivity, and the ease of catalyst recovery. rsc.org

In reactions involving aryl-substituted precursors, noncovalent interactions can be harnessed to control the stereochemical outcome. Studies on the enantioselective addition of nucleophiles to phthalazinium salts, catalyzed by thiourea (B124793) derivatives, have shown that halogenated aryl groups on the substrate can lead to high enantioselectivity. acs.org For example, a p-chlorophenyl substituted substrate resulted in a product with 95% enantiomeric excess (ee), while a p-bromophenyl analog yielded a product with 91% ee. acs.org These results suggest that halogen-π interactions can be a significant stabilizing factor in the enantio-determining transition state, a principle that is directly applicable to the synthesis of chiral derivatives of this compound. acs.org The stereochemical model suggests that π-π stacking interactions between the catalyst and the substrate are responsible for shielding one face of the reactive intermediate, allowing the nucleophile to attack from the less hindered face. acs.org

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction parameters is critical for maximizing the yield and purity of synthetic products. For the synthesis of pyrrolidine and its analogs, key variables include the choice of catalyst, solvent, temperature, base, and reaction time.

The synthesis of 1,5-substituted pyrrolidin-2-ones, which are structurally related to pyrrolidines, from donor-acceptor cyclopropanes provides a clear example of reaction optimization. nih.govmdpi.com The initial ring-opening of the cyclopropane (B1198618) with an aniline (B41778) derivative is a critical step that is highly dependent on the catalyst used. A screening of various Lewis acid catalysts demonstrated that some were ineffective, while others provided significant yields. nih.gov

Table 1: Optimization of Catalyst for Model Cyclopropane Reaction with Aniline nih.gov

| Entry | Catalyst (mol%) | Yield (%) |

|---|---|---|

| 1 | Al(OTf)₃ (20) | - |

| 2 | Fe(OTf)₃ (20) | 78 |

| 3 | Sc(OTf)₃ (10) | - |

| 4 | Ni(ClO₄)₂·6H₂O (10) | 85 |

| 5 | NiCl₂·6H₂O (10) | 55 |

| 6 | Ni(OAc)₂·4H₂O (10) | - |

Data derived from a model reaction for the synthesis of 1,5-substituted pyrrolidin-2-ones. nih.gov

Following catalyst selection, other parameters are fine-tuned. In the synthesis of 2H-pyran-2-ones, another heterocyclic system, the choice of solvent and base, along with temperature and time, were systematically varied to achieve optimal results. researchgate.net N,N-dimethylformamide (DMF) was found to be the superior solvent, and tripotassium phosphate (B84403) was an effective base. researchgate.net Microwave irradiation has also been shown to significantly improve reaction efficiency, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.netrsc.org

In the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, solvent-free conditions under microwave irradiation yielded the best results, demonstrating a dramatic improvement over reactions run in solvents like DMF or DMSO. rsc.org Catalyst loading is another crucial factor; it was found that a 1.5 mol% loading of Pd(OAc)₂ was optimal, as increasing the amount did not improve the yield. rsc.org

Table 2: Optimization of Reaction Conditions for Pyrrol-2-one Synthesis researchgate.net

| Entry | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | MeOH | Citric Acid | 10 | 85 |

| 2 | EtOH | Citric Acid | 10 | 89 |

| 3 | MeOH/H₂O | Citric Acid | 12 | 72 |

| 4 | EtOH/H₂O | N(Et)₃ | 12 | 31 |

Data derived from a study on the synthesis of a pyrrole-3-carboxylate derivative. researchgate.net

These examples underscore the systematic approach required to enhance reaction yields. For the synthesis of this compound and its derivatives, similar optimization studies focusing on catalyst, solvent, temperature, and reaction time would be essential to develop an efficient and high-yielding protocol.

Chemical Reactivity and Derivatization Pathways of 1 5 Bromo 2 Chlorophenyl Pyrrolidine

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring

The phenyl ring of 1-(5-Bromo-2-chlorophenyl)pyrrolidine is subject to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome dictated by the electronic nature of the existing substituents.

Electrophilic Aromatic Substitution: The pyrrolidine (B122466) nitrogen atom acts as a powerful ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic system. Conversely, the bromo and chloro substituents are deactivating, electron-withdrawing groups that direct incoming electrophiles to the meta position. The strong activating effect of the pyrrolidine group generally dominates, directing electrophilic attack to the positions ortho and para to it. Given the substitution pattern of the starting material, the most likely positions for electrophilic attack are C4 and C6.

Nucleophilic Aromatic Substitution (SNA_r): While aryl halides are typically resistant to nucleophilic attack, the presence of multiple halogen substituents can render the ring susceptible to nucleophilic aromatic substitution (SNA_r) under forcing conditions or with strong nucleophiles. youtube.comlibretexts.orgnih.govnih.govmasterorganicchemistry.com In this compound, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond towards nucleophilic displacement. This reactivity difference can be exploited for selective functionalization. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing nature of the halogens. libretexts.org

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Bromination | Br₂/FeBr₃ | 1-(4,5-Dibromo-2-chlorophenyl)pyrrolidine |

| Nitration | HNO₃/H₂SO₄ | 1-(5-Bromo-2-chloro-4-nitrophenyl)pyrrolidine |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(4-Acyl-5-bromo-2-chlorophenyl)pyrrolidine |

| Nucleophilic Substitution | NaOMe, high temperature | 1-(5-Bromo-2-methoxyphenyl)pyrrolidine |

Transformations of the Pyrrolidine Moiety

The pyrrolidine ring of the title compound can undergo several transformations, including oxidation and functionalization at the α-carbon.

The oxidation of N-acyl pyrrolidines to the corresponding pyrrolidin-2-ones is a known transformation and can be achieved using reagents like iron(II)-hydrogen peroxide. researchgate.net While the subject compound is not acylated, N-arylation can influence the reactivity of the pyrrolidine ring. Direct α-functionalization of pyrrolidines is also a valuable transformation for introducing molecular diversity. nih.gov For instance, the reaction of pyrrolidine with a quinone monoacetal as an oxidizing agent in the presence of a base can lead to the formation of an iminium ion intermediate, which can then be trapped by a nucleophile to yield α-substituted pyrrolidines. nih.gov

The pyrrolidine ring itself is generally stable, but under specific conditions, ring-opening reactions can occur. nih.gov However, these are less common for N-aryl pyrrolidines under standard synthetic conditions.

| Reaction Type | Reagents and Conditions | Expected Product |

| α-Arylation | Quinone monoacetal, DABCO, Aryl nucleophile | 2-Aryl-1-(5-bromo-2-chlorophenyl)pyrrolidine |

| Oxidation (hypothetical) | Strong oxidizing agent | 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one |

Oxidation and Reduction Studies of the Compound

The oxidation and reduction of this compound can target either the pyrrolidine ring or the substituted phenyl ring.

Oxidation: As mentioned, the pyrrolidine ring can potentially be oxidized at the α-position. researchgate.netnih.gov The nitrogen atom itself can be oxidized under certain conditions, though this is less common for N-aryl systems. The phenyl ring is generally resistant to oxidation under mild conditions.

Reduction: The bromo and chloro substituents on the phenyl ring can be removed via catalytic hydrogenation. Typically, the carbon-bromine bond is more readily cleaved than the carbon-chlorine bond, allowing for selective de-bromination under controlled conditions. More forceful reduction, such as with lithium aluminum hydride, may affect the pyrrolidine ring, potentially leading to ring-opened products, although N-arylpyrrolidines are generally more robust than N-alkylpyrrolidines. rsc.org The reduction of nitroarenes to arylamines is a common transformation, and while this compound lacks a nitro group, similar reductive strategies can be applied to the halo-substituents. researchgate.netnih.gov

| Reaction Type | Reagents and Conditions | Expected Product |

| Selective De-bromination | H₂, Pd/C, controlled conditions | 1-(2-Chlorophenyl)pyrrolidine |

| Complete De-halogenation | H₂, Raney Ni, forcing conditions | 1-Phenylpyrrolidine |

| Reduction of Pyrrolidinone (analog) | LiAlH₄ | 1-(Aryl)pyrrolidine |

Coupling Reactions for Complex Molecule Construction

The presence of both bromo and chloro substituents makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. wikipedia.orgnih.govnih.govresearchgate.netbeilstein-journals.orgnih.govnih.govnih.gov These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.gov The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 5-position.

Buchwald-Hartwig Amination: This method enables the formation of a carbon-nitrogen bond between the aryl halide and an amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. wikipedia.orgbeilstein-journals.orgnih.govnih.gov Similar to the Suzuki coupling, selective amination at the C-Br position is expected.

These coupling reactions provide a modular approach to synthesizing a wide array of derivatives with diverse functionalities.

| Reaction Type | Coupling Partner | Catalyst System | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-(5-Aryl-2-chlorophenyl)pyrrolidine |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd(OAc)₂, X-Phos, KOt-Bu | 1-(5-Amino-2-chlorophenyl)pyrrolidine derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 1-(5-Alkynyl-2-chlorophenyl)pyrrolidine |

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity: The regioselectivity of reactions involving this compound is a key consideration. In electrophilic aromatic substitution, the activating, ortho-, para-directing pyrrolidine group competes with the deactivating, meta-directing halo substituents. The strong activation by the nitrogen typically directs substitution to the C4 and C6 positions. In nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, the regioselectivity is governed by the differential reactivity of the C-Br and C-Cl bonds, with the C-Br bond being significantly more reactive. nih.gov

Stereoselectivity: The parent compound, this compound, is achiral. However, stereocenters can be introduced through derivatization. For example, α-functionalization of the pyrrolidine ring can create a new chiral center at the C2 or C5 position. nih.gov In such cases, the use of chiral reagents or catalysts would be necessary to achieve stereoselective synthesis of a particular enantiomer or diastereomer. The synthesis of N-aryl-2-allyl pyrrolidines via palladium-catalyzed carboamination has been shown to proceed with high diastereoselectivity for the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov

| Reaction Type | Key Factor | Expected Outcome |

| Electrophilic Substitution | Directing group effects | Substitution at C4 and C6 |

| Cross-Coupling Reactions | C-Br vs. C-Cl reactivity | Selective reaction at the C-Br bond |

| α-Functionalization of Pyrrolidine | Introduction of a new substituent | Potential for creation of a new stereocenter |

Computational and Theoretical Investigations of this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that specific computational and theoretical studies for the compound This compound (CAS No. 1261959-78-7) are not available.

The requested detailed analyses, including:

Quantum Chemical Studies (Density Functional Theory calculations, Frontier Molecular Orbital analysis, Molecular Electrostatic Potential mapping, and Natural Bond Orbital analysis)

Molecular Dynamics Simulations

Molecular Docking Studies

have not been published for this specific molecule. While general computational methodologies are widely applied to substituted phenylpyrrolidines and related structures, the explicit data and research findings for this compound could not be located.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection as requested in the article outline. Fulfilling the request would require non-existent data, leading to speculation and inaccuracies.

Further research or original computational studies would be required to generate the specific data points and analyses requested for this compound.

Computational and Theoretical Investigations of 1 5 Bromo 2 Chlorophenyl Pyrrolidine

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Currently, there is no available research detailing the theoretical prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for 1-(5-Bromo-2-chlorophenyl)pyrrolidine using computational methods like Density Functional Theory (DFT). Consequently, a comparison and validation of such theoretical data with experimental findings cannot be provided.

Investigation of Non-Covalent Interactions within Supramolecular Assemblies

Similarly, a search for studies on the non-covalent interactions (such as hydrogen bonding, halogen bonding, or π-stacking) that govern the formation of supramolecular assemblies of this compound yielded no specific results. Investigations into the supramolecular chemistry of this compound, which would elucidate its solid-state packing and potential for forming larger, organized structures, have not been reported in the available literature.

This lack of specific computational data highlights a potential area for future research. Such studies would be valuable for a deeper understanding of the physicochemical properties and potential applications of this compound.

Applications in Medicinal Chemistry Research and Structure Activity Relationship Sar Studies

Role of the Pyrrolidine (B122466) Nucleus and Halogen Substituents in Biological Activity

The five-membered pyrrolidine ring is a prevalent scaffold in many biologically active compounds and FDA-approved drugs. researchgate.netnih.gov Its non-planar, sp³-hybridized nature allows for a greater exploration of three-dimensional chemical space, which is crucial for specific interactions with biological targets. researchgate.net The stereochemistry of the pyrrolidine ring and the spatial arrangement of its substituents can significantly influence the biological profile of a molecule by altering its binding to enantioselective proteins. nih.gov Pyrrolidine and its derivatives have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. frontiersin.orgresearchgate.netnih.gov

Halogen atoms, such as bromine and chlorine, play a critical role in modulating the physicochemical properties of drug candidates. researchgate.net For a long time, their inclusion in drug design was primarily to leverage their steric bulk and lipophilicity. nih.govresearchgate.net However, it is now recognized that halogens can form stabilizing interactions, such as halogen bonds, with biological targets, which can enhance binding affinity and selectivity. nih.govresearchgate.net The introduction of halogens can significantly improve the potency and pharmacokinetic properties of drug molecules. researchgate.net Specifically, bromine's moderate electronegativity and polarizability can contribute to increased potency and selectivity for biological targets. researchgate.net

The combination of the pyrrolidine nucleus and halogen substituents in 1-(5-bromo-2-chlorophenyl)pyrrolidine creates a molecule with significant potential for diverse biological activities, making it an attractive starting point for medicinal chemistry research.

Exploration of Potential Biological Targets and Mechanisms of Action

Research into the biological effects of this compound and related structures has pointed towards several potential mechanisms of action.

Derivatives of pyrrolidine have been investigated as inhibitors of various enzymes. For instance, pyrrolidinedione-based compounds have been identified as reversible inhibitors of MurA, a key enzyme in bacterial cell wall biosynthesis. nih.gov These inhibitors were shown to be effective against both wild-type MurA and a fosfomycin-resistant mutant. nih.gov Another study focused on pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib, an enzyme responsible for bacterial resistance to amikacin. nih.govnih.gov Polyhydroxylated pyrrolidine derivatives have also shown potential as inhibitors of α-glucosidase and aldose reductase, enzymes relevant to diabetes. nih.gov

The pyrrolidine scaffold is a key component in molecules designed to modulate various receptors. For example, pyrrolidine-containing derivatives have been synthesized as antagonists of the chemokine receptor CXCR4, which is implicated in cancer metastasis and HIV infection. frontiersin.org Other research has focused on the development of dual endothelin receptor antagonists based on pyrimidine-substituted pyrrolidines. researchgate.net

The disruption of cellular pathways essential for cancer cell proliferation is a key strategy in anticancer drug discovery. Derivatives of 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine have been synthesized and shown to act as anti-tubulin agents, arresting cancer cells in the G2/M phase of the cell cycle and preventing tubulin polymerization. nih.gov Similarly, 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, which contain a pyrrolidine substructure, have been identified as inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site. rsc.org

Furthermore, various compounds have been shown to induce cell cycle arrest. The MEK/MAPK pathway, when activated, can lead to an inhibition of CDK activity and subsequent cell cycle arrest. nih.gov Specific dispiropiperazine derivatives have been found to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells. nih.gov Other studies have demonstrated that inhibitors of the Wnt/β-catenin pathway can induce G1 arrest in pancreatic cancer cells. mdpi.com Benzimidazole derivatives have also been shown to suppress cell cycle progression and induce apoptosis in various cancer cell lines. mdpi.com

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrrolidine-based inhibitors, SAR studies have revealed key structural features necessary for their activity.

In the case of pyrrolidine pentamine inhibitors of AAC(6')-Ib, modifications at different positions on the pyrrolidine scaffold had varied effects on inhibitory activity. nih.gov Truncations to the molecule led to a loss of activity, while alterations to functionalities and stereochemistry had differing impacts. nih.govnih.gov Specifically, the presence and position of an S-phenyl moiety were found to be essential for high inhibitory activity. nih.gov

For diarylpyrrolidinedione inhibitors of MurA, SAR studies have also been conducted to understand the structural requirements for potent inhibition. nih.gov In another example, SAR studies of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels involved the synthesis and evaluation of numerous analogs to determine the optimal substituents for activity. mdpi.com

A study on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines also highlights the importance of systematic modifications to a core scaffold to understand the impact of different substituents on biological activity. researchgate.net Similarly, extensive SAR studies on spirooxindole derivatives led to the discovery of a potent and orally active MDM2 inhibitor currently in clinical development. nih.gov

The following table summarizes the structure-activity relationship findings for a series of pyrrolidine pentamine derivatives as inhibitors of AAC(6')-Ib.

| Compound | Modification | Inhibitory Activity |

| 2700.001 | S-phenyl moiety at R1 | High |

| 2700.003 | S-phenyl moiety at R1 | High |

| Analogs | Alterations at R1 | Reduced |

| Analogs | Modifications at R3, R4, R5 | Varied |

Data sourced from studies on pyrrolidine pentamine derivatives. nih.govnih.gov

Investigation of Specific Biological Activities (excluding human clinical data)

The biological activities of compounds related to this compound have been investigated in various preclinical models. For instance, 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a related benzodiazepine, was studied for its metabolism in rats, where four metabolites were identified in the urine. nih.gov

In the context of anticancer activity, a potent derivative of 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine, compound 7h, was found to arrest cancer cells in the G2/M phase and inhibit tubulin polymerization. nih.gov Another study on parvifoline derivatives identified compounds that inhibited tubulin polymerization, with one derivative, compound 8, showing cytotoxicity against HeLa and HCT 116 cell lines with IC50 values of 3.3 ± 0.2 and 5.0 ± 0.5 μM, respectively. nih.gov

The following table presents the cytotoxic activity of selected parvifoline derivatives.

| Compound | Cell Line | IC50 (μM) |

| 8 | HeLa | 3.3 ± 0.2 |

| 8 | HCT 116 | 5.0 ± 0.5 |

Data sourced from a study on parvifoline derivatives as tubulin polymerization inhibitors. nih.gov

No Publicly Available Research Data for "this compound" in Specified Medicinal Chemistry Applications

Following a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research data on the specific chemical compound This compound concerning its applications in anticancer, antibacterial, or antiviral research, nor its use in the design of focused libraries for target validation.

The requested article, which was to be structured around detailed subsections including mechanistic insights in cell lines and specific areas of antimicrobial research, cannot be generated as no studies corresponding to these topics for this particular molecule have been published.

Searches for "this compound" did not yield any specific results for the following outlined topics:

Design and Synthesis of Focused Libraries for Target Validation

While the broader class of substituted pyrrolidines is a subject of extensive investigation in medicinal chemistry for various therapeutic areas, including the development of anticancer, antibacterial, and antiviral agents, the specific isomer This compound does not appear in the available scientific literature within these contexts. Research has been conducted on related isomers and derivatives, but per the strict requirement to focus solely on the specified compound, information on these related molecules cannot be substituted.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline for the compound This compound .

Advanced Spectroscopic and Structural Analysis Methodologies

X-ray Crystallography for Solid-State Structure Elucidation

Currently, detailed X-ray crystallography data for 1-(5-Bromo-2-chlorophenyl)pyrrolidine is not extensively available in published, peer-reviewed literature.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. While a complete, assigned spectrum for this specific compound is not publicly documented, the expected signals can be inferred from data on analogous substances.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. The aromatic protons on the disubstituted phenyl ring are expected to appear as complex multiplets due to their distinct electronic environments and spin-spin coupling. The protons of the pyrrolidine (B122466) ring would typically present as multiplets in the aliphatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals would be expected for each carbon in the phenyl ring and the pyrrolidine moiety. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing effects of the chlorine and bromine atoms. For instance, in related pyrrolidine derivatives, the carbon atoms of the pyrrolidine ring typically resonate at specific chemical shifts, such as approximately 63 ppm for the carbon adjacent to the nitrogen, 49 ppm for the other nitrogen-adjacent carbon, and other signals around 36 and 23 ppm for the remaining carbons. bldpharm.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, confirming the arrangement of protons within the pyrrolidine ring and their relationships on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection of the pyrrolidine nitrogen to the C1 position of the 5-bromo-2-chlorophenyl group.

Predicted NMR Data Interpretation

| Technique | Expected Information | Relevance to this compound |

|---|---|---|

| ¹H NMR | Number of proton signals, chemical shifts (δ), multiplicity, and coupling constants (J). | Reveals the electronic environment and connectivity of protons on the aromatic and pyrrolidine rings. |

| ¹³C NMR | Number and chemical shifts of unique carbon atoms. | Confirms the carbon framework and the influence of halogen substituents on the phenyl ring. |

| COSY | Correlates ¹H-¹H spin-spin couplings. | Maps the proton-proton adjacencies within the molecule. |

| HSQC | Correlates directly bonded ¹H-¹³C pairs. | Assigns specific protons to their corresponding carbon atoms. |

| HMBC | Correlates ¹H and ¹³C nuclei over multiple bonds (2-3 bonds). | Confirms the regiochemistry, particularly the attachment point of the pyrrolidine ring to the phenyl ring. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring is found just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine within the pyrrolidine ring would also be present. The pattern of absorption in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and is influenced by the C-Cl and C-Br stretching vibrations, as well as various bending vibrations of the entire structure. For example, in a related compound, 2-(4-chlorophenyl)-1-phenylpyrrolidine, characteristic FTIR peaks were observed at 2879 cm⁻¹ (C-H stretch) and within the 1598-1485 cm⁻¹ range for aromatic ring vibrations. bldpharm.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would be effective in identifying the symmetric vibrations of the substituted benzene (B151609) ring and the carbon-halogen bonds.

Key Vibrational Bands

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (Pyrrolidine) | 3000 - 2850 | IR, Raman |

| C=C Aromatic Ring Stretch | 1600 - 1450 | IR, Raman |

| C-N Stretch | 1250 - 1020 | IR, Raman |

| C-Cl Stretch | 800 - 600 | IR, Raman |

| C-Br Stretch | 680 - 515 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions associated with chromophores. The chromophore in this compound is the substituted benzene ring. The presence of the halogen atoms and the pyrrolidine group (an auxochrome) influences the energy and intensity of these transitions. The benzene ring typically shows a strong absorption band (E-band) around 200 nm and a weaker, fine-structured band (B-band) around 254 nm. Substitution on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands. The specific absorption maxima (λ_max) for this compound would provide a quantitative measure of its electronic properties.

Future Research Directions and Translational Outlook

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of substituted pyrrolidines is a cornerstone of medicinal chemistry. Future research should prioritize the development of more efficient, stereoselective, and sustainable synthetic methodologies to create diverse libraries of 1-(5-Bromo-2-chlorophenyl)pyrrolidine analogs.

Current strategies often rely on functionalizing existing pyrrolidine (B122466) rings, such as those derived from proline, or constructing the ring from acyclic precursors. researchgate.netnih.gov However, novel approaches are emerging. Biocatalysis, for instance, utilizes enzymes like transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from simple starting materials like ω-chloroketones, offering high enantiomeric excess. acs.org This method could be adapted for the large-scale, enantiopure synthesis of key intermediates.

Furthermore, advances in catalysis offer new routes. Palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) are fundamental for forming the aryl-nitrogen bond present in the title compound. researchgate.netuwindsor.ca Future work could explore next-generation catalyst systems, such as those using multiple ligands or novel phosphines like AdBrettPhos, which have shown efficacy in coupling challenging heterocyclic bromides. acs.orgmit.edu These advanced systems can offer higher yields, broader substrate scope, and milder reaction conditions, even permitting the use of weaker, soluble organic bases which simplifies purification and improves functional group tolerance. mit.edu Other innovative methods include iridium-catalyzed N-heterocyclization of primary amines with diols and Lewis acid-initiated transformations of donor-acceptor cyclopropanes to form substituted pyrrolidinones. organic-chemistry.orgmdpi.com

| Synthetic Strategy | Description | Potential Advantages | Relevant Research Focus |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N cross-coupling of an aryl halide (e.g., 1-bromo-4-chloro-2-fluorobenzene) with pyrrolidine. researchgate.netuwindsor.ca | Well-established, versatile for forming the aryl-nitrogen bond. | Developing catalysts (e.g., with AlPhos, AdBrettPhos ligands) that operate under milder conditions with soluble organic bases. acs.orgmit.edumit.edu |

| Biocatalytic Asymmetric Synthesis | Use of enzymes, such as transaminases or reductases, to convert simple precursors into chiral pyrrolidines. acs.org | High stereoselectivity (>99% ee), environmentally friendly ("green chemistry"), mild reaction conditions. | Engineering enzymes for broader substrate scope to accommodate substituted phenyl moieties. |

| Iridium-Catalyzed Annulation | "Borrowing hydrogen" annulation to form N-heterocycles directly from diols and primary amines. organic-chemistry.org | High atom economy, direct synthesis from simple, racemic starting materials. | Adapting the method for the synthesis of N-aryl pyrrolidines. |

| Cycloaddition Reactions | [3+2] Cycloaddition reactions, such as those involving cycloimmonium N-ylides, to construct the pyrrolidine ring fused to other systems. mdpi.com | Rapid construction of complex, polycyclic scaffolds in a single step. | Exploring the regioselectivity with substituted aromatic precursors. |

Identification of Additional Biological Targets and Pathways

While the specific biological activity of this compound is not extensively documented, the pyrrolidine scaffold is present in numerous bioactive compounds, suggesting a wide range of potential therapeutic applications. nih.govfrontiersin.org Future research should focus on screening derivatives against a diverse panel of biological targets to uncover novel therapeutic potential.

Analogs containing a substituted phenyl ring attached to a heterocycle have shown activity in various domains. For example, pyrrolidine derivatives act as inhibitors of Factor Xa (antithrombotic), autotaxin (anti-inflammatory), and topoisomerase IV (antibacterial). frontiersin.orgnih.gov Specifically, compounds with a 4-chlorophenyl substituent on a pyrrolidine ring have been identified as potential leads for antibacterial agents. frontiersin.org Furthermore, related halo-phenyl pyrimidinones (B12756618) and substituted guanosines are known biological response modifiers, capable of activating B cells and inducing interferon, suggesting potential applications in immunology and oncology. nih.gov The pyrrole (B145914) and pyrrolidine ring systems are also integral to compounds with anticancer, antiviral, and anti-inflammatory properties. nih.gov

Future work should involve broad-based phenotypic screening followed by target deconvolution to identify the specific proteins and pathways modulated by these novel compounds.

| Potential Target Class | Specific Example | Therapeutic Area | Rationale from Related Compounds |

|---|---|---|---|

| Serine Proteases | Factor Xa | Thrombosis | Pyrrolidine-1,2-dicarboxamides with a chlorophenyl P1 moiety are potent Factor Xa inhibitors. nih.gov |

| Signaling Enzymes | Autotaxin (ATX) | Inflammation, Fibrosis, Cancer | 2-pyrrolidinone and pyrrolidine derivatives show inhibitory activity against ATX. frontiersin.org |

| Bacterial Enzymes | Topoisomerase IV | Infectious Disease | Pyrrolidine derivatives with 4-chlorophenyl groups are active against S. aureus topoisomerase IV. frontiersin.org |

| Immune Receptors/Pathways | Toll-Like Receptors (TLRs) / Interferon Pathways | Immunology, Oncology | 5-Halo-6-phenyl pyrimidinones act as biological response modifiers, activating B cells and inducing interferon. nih.gov |

| Viral Proteins | Viral Polymerases/Proteases | Infectious Disease | The pyrrolidine scaffold is found in potent antiviral agents like Remdesivir. nih.gov |

Integration of Advanced Computational Approaches in Drug Discovery Pipelines

Computational chemistry offers powerful tools to accelerate the drug discovery process for derivatives of this compound. The non-planar, flexible nature of the pyrrolidine ring, combined with the electronic effects of the bromo- and chloro-substituents, makes this scaffold particularly amenable to in silico analysis. researchgate.net

Future research can leverage a variety of computational methods. Structure-based drug design (SBDD), which was successfully used to discover pyrrolidine-based Factor Xa inhibitors, can be employed. nih.gov This involves docking virtual libraries of derivatives into the crystal structures of known protein targets. mdpi.comnih.gov Molecular dynamics (MD) simulations can then be used to assess the stability of predicted binding poses and understand the dynamic interactions between the ligand and the protein over time. mdpi.comacs.org

Furthermore, quantitative structure-activity relationship (QSAR) studies can build predictive models that correlate chemical structures with biological activities, guiding the synthesis of more potent and selective compounds. frontiersin.org Computational approaches are also invaluable for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, allowing for the early-stage filtering of candidates with unfavorable profiles. mdpi.com

| Computational Technique | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Virtual screening of derivative libraries against protein targets (e.g., kinases, proteases). mdpi.com | Identification of potential hits with favorable binding energies and poses; prioritization of compounds for synthesis. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes and characterizing key interactions over time. mdpi.comacs.org | Validation of docking results; understanding the dynamic behavior and conformational changes upon binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Building mathematical models to correlate structural features with biological activity. frontiersin.org | Guiding the design of new analogs with improved potency and selectivity. |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles (e.g., solubility, permeability, metabolic stability). mdpi.com | Early identification and elimination of compounds with poor drug-like properties, reducing late-stage attrition. |

Development of Targeted Delivery Systems for Derivatives

For derivatives of this compound that demonstrate significant biological activity, the development of advanced drug delivery systems (DDS) will be crucial for translating them into effective therapeutics. Small molecule inhibitors often face challenges such as poor solubility, nonspecific biodistribution, and the need for high doses that can lead to off-target toxicity. nih.govyoutube.com

Nanoparticle-based delivery systems offer a promising solution. Encapsulating these compounds within nanocarriers like liposomes or biodegradable polymeric nanoparticles can enhance their water solubility, prolong their circulation time, and facilitate their accumulation in target tissues, such as tumors, via the enhanced permeability and retention (EPR) effect. nih.govnih.gov

Moreover, "active targeting" can be achieved by decorating the surface of these nanocarriers with ligands (e.g., antibodies, peptides, or small molecules like folate) that bind to receptors overexpressed on diseased cells. nih.govnih.gov Another advanced approach involves stimuli-responsive DDS, which are designed to release their drug payload in response to specific triggers within the target microenvironment, such as changes in pH or the presence of certain enzymes. dovepress.com This strategy can increase drug concentration at the site of action while minimizing exposure to healthy tissues. nih.govdovepress.com

| Delivery System | Mechanism of Action | Potential Advantages | Example Application |

|---|---|---|---|

| Liposomes | Encapsulates hydrophilic or lipophilic drugs in a lipid bilayer vesicle. | Improves solubility, reduces toxicity, and allows for surface modification for targeting. nih.gov | Delivery of a cytotoxic pyrrolidine analog to tumor tissue. |

| Polymeric Nanoparticles | Drug is dissolved, entrapped, or encapsulated within a polymer matrix (e.g., PLGA). nih.gov | Provides controlled, sustained release of the drug, protecting it from degradation. nih.govnih.gov | Sustained local delivery of an anti-inflammatory derivative to a site of inflammation. |

| Antibody-Drug Conjugates (ADCs) | Covalent linking of a potent drug to a monoclonal antibody that targets a specific cell-surface antigen. | Highly specific delivery to target cells, maximizing efficacy and minimizing systemic toxicity. google.com | Targeting a pyrrolidine-based cytotoxic agent specifically to cancer cells overexpressing a certain receptor. |

| Stimuli-Responsive Hydrogels | Drug-loaded hydrogel that releases its payload in response to local stimuli (e.g., pH, temperature, enzymes). dovepress.com | On-demand, site-specific drug release, enhancing therapeutic precision. | Injectable gel for the localized, pH-triggered release of an antibacterial agent in an infected wound. |

Synergistic Research with Other Compound Classes and Scaffolds

The therapeutic potential of this compound derivatives can be significantly enhanced through synergistic research, either by combining them with other drugs or by creating hybrid molecules that incorporate multiple pharmacophores. nih.gov Combination therapies are a cornerstone of modern medicine, particularly in oncology and infectious diseases, as they can improve efficacy, reduce doses, and overcome drug resistance. nih.govresearchgate.net

Future studies should investigate the combination of active pyrrolidine derivatives with established therapeutic agents. For example, if a derivative shows promise as an anticancer agent, its efficacy could be tested in combination with standard chemotherapies or targeted agents like kinase inhibitors. researchgate.net Such combinations can be synergistic if the two agents act on complementary pathways. nih.gov

Another promising avenue is the rational design of hybrid molecules. This involves covalently linking the this compound scaffold to another known pharmacophore to create a single molecule with dual activity. researchgate.net For instance, hybridization of a pyrrolidine with a thiazole (B1198619) or oxadiazole moiety has been explored to generate novel antibacterial agents. frontiersin.org This approach can lead to compounds with unique mechanisms of action and improved therapeutic profiles compared to the individual components. nih.gov

| Strategy | Example Combination/Hybrid | Rationale | Target Disease Area |

|---|---|---|---|

| Combination Therapy | Pyrrolidine-based compound + Paclitaxel | Synergistic inhibition of cell proliferation by targeting different mechanisms (e.g., microtubule stability and a novel pathway). researchgate.net | Cancer |

| Combination Therapy | Pyrrolidine-based antibacterial + Sulfamethoxazole (SMX) | Overcoming bacterial resistance by inhibiting multiple essential pathways simultaneously. nih.gov | Infectious Disease |

| Hybrid Molecule Design | Covalent linkage of the pyrrolidine scaffold to a piperidine (B6355638) scaffold. | Combining the structural features of two privileged heterocyclic scaffolds to improve pharmacokinetic properties or target multiple receptors. thieme-connect.com | CNS Disorders, Pain |

| Hybrid Molecule Design | Fusing the pyrrolidine ring with other heterocyclic systems (e.g., quinoline). mdpi.com | Creating novel, rigid polycyclic structures to enhance binding affinity and selectivity for a specific target, such as tubulin. | Cancer |

Q & A

Q. What are the recommended synthetic routes for 1-(5-Bromo-2-chlorophenyl)pyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Ullmann-type coupling or Buchwald-Hartwig amination , leveraging aryl halide reactivity. Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

- Temperature control : Reactions typically proceed at 80–120°C, balancing kinetic efficiency and thermal decomposition risks.

For yield optimization, use factorial design (e.g., varying ligand ratios, base strength) to identify critical factors .

Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using:

- Thermogravimetric analysis (TGA) : Assess decomposition thresholds (e.g., >150°C).

- HPLC-MS monitoring : Track degradation products under UV light, humidity, or oxidative stress.

Compare results to structurally similar bromo-chloro aromatics (e.g., 5-bromo-2-chloropyridine, mp 70–72°C ), noting halogen substituent effects on stability.

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Use a multi-technique approach :

- ¹H/¹³C NMR : Assign pyrrolidine ring protons (δ 1.8–3.5 ppm) and aryl halogen environments.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- X-ray crystallography : Resolve steric effects from the 5-bromo-2-chloro substitution pattern .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying the pyrrolidine moiety in this compound?

- Methodological Answer : Employ density functional theory (DFT) to model transition states for ring functionalization (e.g., N-alkylation). ICReDD’s hybrid computational-experimental framework uses:

Q. What strategies resolve contradictions in catalytic efficiency data across studies involving this compound?

- Methodological Answer : Apply statistical meta-analysis to reconcile discrepancies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。